Methyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
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Overview
Description
Methyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate is a chemical compound with the molecular formula C12H18N2O3. It is a heterocyclic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Methyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
Methyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate can be compared with other similar compounds, such as:
2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylacetamide: This compound is an impurity of Fimasartan and has similar structural features but different functional groups.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Although structurally different, it shares some chemical properties and applications in research.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Biological Activity
Methyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (CAS No. 1985668-80-1) is a synthetic organic compound that belongs to the class of dihydropyrimidine derivatives. Its unique structure, characterized by a pyrimidine ring and various substituents, positions it as a compound of interest in medicinal chemistry due to its potential biological activities.
The molecular formula of this compound is C12H18N2O3, with a molecular weight of approximately 238.28 g/mol. The compound features a 6-oxo group and a dihydropyrimidine framework, which contribute to its reactivity and biological activity.
Research indicates that this compound exhibits significant biological activity, particularly in antiviral and anticancer contexts. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in viral replication or cancer cell proliferation.
- Biochemical Pathway Modulation : It has been shown to alter biochemical pathways, potentially leading to therapeutic effects against various diseases.
Biological Activity Studies
Several studies have highlighted the biological activity of this compound:
Antiviral Activity
In vitro studies have demonstrated that this compound possesses antiviral properties against certain viruses by disrupting their replication processes. The exact viral targets and mechanisms remain under investigation.
Anticancer Properties
This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results suggest it can induce apoptosis in cancer cells via specific signaling pathways.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antiviral | Inhibition of viral replication | |
Anticancer | Induction of apoptosis in cancer cells | |
Enzyme Inhibition | Specific enzyme targets identified |
Research Findings
- A study conducted by Linciano et al. (2023) indicated that compounds similar to this compound exhibited broad-spectrum activity against various pathogens, including Trypanosomes and Leishmania species .
- Another investigation highlighted the compound's ability to bind to biological macromolecules, altering their activity and thereby affecting cellular processes.
- High-throughput screening methods have been employed to assess the compound's efficacy against multiple strains of bacteria and viruses, revealing promising results for further development .
Properties
Molecular Formula |
C12H18N2O3 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl 2-(2-butyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetate |
InChI |
InChI=1S/C12H18N2O3/c1-4-5-6-10-13-8(2)9(12(16)14-10)7-11(15)17-3/h4-7H2,1-3H3,(H,13,14,16) |
InChI Key |
QJEKOIUVXLYZFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1)CC(=O)OC)C |
Origin of Product |
United States |
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